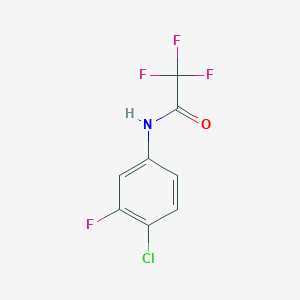

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF4NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGGSGUQDWLEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide

Foreword: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern drug discovery. The unique electronic properties of fluorine—its high electronegativity, ability to form strong carbon-fluorine bonds, and its role as a bioisostere for hydrogen—can profoundly influence the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide is a key intermediate, embodying this principle. Its synthesis is a critical step in the development of various pharmaceutical agents, including antiviral and anticancer therapeutics.[1] This guide provides a comprehensive, scientifically grounded protocol for its preparation, intended for researchers and professionals in the field of chemical synthesis and drug development.

Synthetic Strategy: The Logic of Acylation

The synthesis of this compound is fundamentally an acylation reaction. The core transformation involves the formation of an amide bond between the nucleophilic aromatic amine, 4-chloro-3-fluoroaniline, and an electrophilic trifluoroacetylating agent.

Choosing the Trifluoroacetylating Agent

Several reagents can introduce the trifluoroacetyl group. Trifluoroacetic anhydride is a common and effective choice due to its high reactivity.[2] While other reagents like trifluoroacetyl chloride exist, the anhydride is often preferred for its ease of handling (liquid vs. gas) and the straightforward nature of the reaction.[3] The reaction byproduct, trifluoroacetic acid, is volatile and can be readily removed.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloro-3-fluoroaniline attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling trifluoroacetate as a leaving group and forming the desired amide bond.

To drive the reaction to completion and neutralize the trifluoroacetic acid byproduct, a non-nucleophilic organic base such as pyridine or triethylamine is often employed. The base deprotonates the nitrogen of the tetrahedral intermediate, increasing its nucleophilicity and facilitating the elimination of the leaving group.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| 4-Chloro-3-fluoroaniline | C₆H₅ClFN | 145.56 | 1.0 eq | High purity grade (>98%) |

| Trifluoroacetic anhydride | C₄F₆O₃ | 210.03 | 1.1 - 1.5 eq | Freshly opened bottle |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.5 - 2.0 eq | Anhydrous grade |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For workup | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | |

| Round-bottom flask | Appropriate size | |||

| Magnetic stirrer and stir bar | ||||

| Dropping funnel | ||||

| Ice bath | ||||

| Rotary evaporator |

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-fluoroaniline (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled solution using a dropping funnel over a period of 20-30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash is crucial for removing any remaining trifluoroacetic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons and the N-H proton. The carbon NMR will show the expected number of signals for the aromatic and amide carbons.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C-F stretches.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling: A Self-Validating System

A robust protocol is a safe protocol. Adherence to safety guidelines is paramount.

-

4-Chloro-3-fluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can cause skin and serious eye irritation, as well as respiratory irritation.[5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Trifluoroacetic Anhydride: This reagent is highly corrosive and reacts violently with water.[7] It causes severe skin burns and eye damage and is harmful if inhaled. Handle with extreme care in a fume hood, and ensure all glassware is dry.[8]

-

Pyridine: Pyridine is flammable and harmful if swallowed, inhaled, or in contact with skin. It can also cause skin and eye irritation. Use in a well-ventilated area and avoid sources of ignition.

-

Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

By understanding the hazards and implementing the appropriate controls, the synthesis can be performed safely and efficiently.

Conclusion: A Gateway to Innovation

The synthesis of this compound is a foundational reaction for accessing a range of complex molecules with significant therapeutic potential. The protocol outlined in this guide, grounded in established chemical principles and safety-conscious practices, provides a reliable pathway for obtaining this valuable intermediate. Mastery of this synthesis empowers researchers to further explore the vast chemical space of fluorinated aromatics, paving the way for the next generation of innovative pharmaceuticals.

References

-

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

L-Tyrosine, N-(trifluoroacetyl) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

- WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). (n.d.). Google Patents.

-

N-(3-Chloro-4-fluorophenyl)acetamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (n.d.). Google Patents.

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved January 23, 2026, from [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

N-(3-chlorophenyl)-2,2,2-trifluoroacetamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- US4595541A - Process for the preparation of trifluoroacetic anhydride. (n.d.). Google Patents.

-

Safety Data Sheet: Trifluoroacetic anhydride. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]

-

Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024, March 2). Carl ROTH. Retrieved January 23, 2026, from [Link]

-

In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. (2005, April 25). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Mechanism for trifluoromethylation of aniline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2025, March 31). Carl ROTH. Retrieved January 23, 2026, from [Link]

- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.). Google Patents.

- KR101083935B1 - Trifluoroacetylation for amines. (n.d.). Google Patents.

-

Trifluoroacetic anhydride for synthesis MATERIAL SAFETY DATA SHEET. (n.d.). EMD Millipore Corporation. Retrieved January 23, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetamide [synhet.com]

- 5. fishersci.com [fishersci.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. fishersci.com [fishersci.com]

- 8. uprm.edu [uprm.edu]

A Comprehensive Technical Guide to N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical identifiers, physicochemical properties, a robust synthesis protocol, safety considerations, and its emerging applications. This document is intended to be a living resource, empowering researchers to confidently work with and innovate upon this versatile molecule.

Core Molecular Identifiers

Accurate identification is the cornerstone of reproducible research. The following identifiers are crucial for database searches, regulatory submissions, and unambiguous communication within the scientific community.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | O=C(Nc1ccc(F)c(Cl)c1)C(F)(F)F[1] |

| InChI | InChI=1S/C8H4Cl2F4NO/c9-6-2-1-5(10)3-7(6)12-8(11,13,14)4/h1-3H,4H2 |

| InChI Key | YZJHHJRHGGGPEJ-UHFFFAOYSA-N |

| Molecular Formula | C₈H₄Cl₂F₄NO |

| Molecular Weight | 272.03 g/mol |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of this compound is essential for its purification, characterization, and formulation.

| Property | Value | Source |

| Physical State | Solid (predicted) | General knowledge |

| Melting Point | Not available. For the related compound N-(3-chloro-4-fluorophenyl)acetamide, the melting point is 384 K (111 °C).[2] | [2] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General knowledge |

Spectroscopic Data: While a dedicated spectrum for this specific molecule is not publicly available, analytical characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[1]

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be reliably achieved through the acylation of 4-chloro-3-fluoroaniline with trifluoroacetic anhydride. This method is favored for its high efficiency and the straightforward purification of the final product.

Causality of Reagent Selection

-

4-chloro-3-fluoroaniline: This starting material provides the core aromatic scaffold with the desired chloro and fluoro substitutions.

-

Trifluoroacetic Anhydride: This is a powerful trifluoroacetylating agent that reacts readily with the amine group of the aniline derivative.[3] Its high reactivity allows the reaction to proceed under mild conditions.

-

Triethylamine (or other non-nucleophilic base): This is used to scavenge the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing potential side reactions.

-

Dichloromethane (DCM): A common aprotic solvent that is effective at dissolving the reactants and is relatively inert under the reaction conditions.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Acylation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add trifluoroacetic anhydride (1.1 eq) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific material safety data sheet (MSDS) for this compound is available from suppliers, general precautions for related aromatic amides and trifluoroacetylated compounds should be followed.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Applications and Future Directions

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The chloro and fluoro substituents on the phenyl ring offer sites for further chemical modification, allowing for the generation of diverse compound libraries for screening.

Signaling Pathway Context (Hypothetical)

While the direct biological activity of this compound is not extensively documented, it is a key intermediate in the synthesis of kinase inhibitors. For instance, the 3-chloro-4-fluoroaniline moiety is found in the structure of Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases.[4]

Caption: Inhibition of EGFR/HER2 signaling by Afatinib, a drug synthesized from related precursors.

Conclusion

This compound is a molecule with significant potential, underpinned by its straightforward synthesis and versatile chemical handles. This guide provides the foundational knowledge for researchers to utilize this compound effectively and safely. As new applications are discovered, the importance of this and related fluorinated compounds in drug discovery and materials science will undoubtedly continue to grow.

References

-

G. Hemamalini, M. A. Sridhar, J. Shashidhara Prasad & B. K. Sarojini (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1348. [Link]

-

P. Praveen, M. A. Sridhar, J. Shashidhara Prasad, B. K. Sarojini & B. Narayana (2011). N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2604. [Link]

-

PubChem. (n.d.). N-(3-chlorophenyl)-2,2,2-trifluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Praveen, A. S., Sridhar, M. A., Prasad, J. S., Sarojini, B. K., & Narayana, B. (2013). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o996. [Link]

- Google Patents. (1986).

-

Taylor & Francis. (n.d.). Trifluoroacetic anhydride – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Trifluoroacetic anhydride. [Link]

- Google Patents. (2016). Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)

-

MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(1), 199. [Link]

-

Organic Syntheses. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Trifluoroacetic acid anhydride patented technology retrieval search results. Retrieved from [Link]

Sources

- 1. N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetamide [synhet.com]

- 2. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 4. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide

This guide provides an in-depth exploration of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, a fluorinated aromatic amide of significant interest in contemporary chemical research and development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document elucidates the compound's fundamental properties, synthesis, analytical characterization, and potential applications, grounding all technical discussions in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated acetanilide derivative. The presence of both chlorine and fluorine atoms on the phenyl ring, coupled with a trifluoroacetyl group, imparts unique electronic and lipophilic characteristics that make it a valuable synthetic intermediate. These features can significantly influence molecular interactions, metabolic stability, and bioavailability in larger molecules derived from this scaffold.

A summary of its key identifiers and properties is presented below:

| Property | Value | Source |

| CAS Number | 1094106-61-2 | [1] |

| Molecular Formula | C₈H₄ClF₄NO | [1] |

| Molar Mass | 241.57 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Acetamide, N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoro- | [1] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved via nucleophilic acyl substitution. This standard yet robust method involves the reaction of a nucleophilic amine with an activated carboxylic acid derivative.

Causality in Reagent Selection

The chosen synthetic route involves the acylation of 4-chloro-3-fluoroaniline with trifluoroacetic anhydride (TFAA). This choice is deliberate:

-

4-chloro-3-fluoroaniline: This substrate provides the core aromatic structure. The aniline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

-

Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive acylating agent. The two electron-withdrawing trifluoromethyl groups make the carbonyl carbons exceptionally electrophilic, facilitating a rapid and high-yielding reaction.

-

Base Catalyst/Scavenger: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. Its primary role is to neutralize the trifluoroacetic acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a reliable method for the synthesis and purification of the target compound.

Materials:

-

4-chloro-3-fluoroaniline

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add pyridine or triethylamine (1.1 eq) to the solution and stir.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic; maintaining a low temperature is critical to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

Synthesis Workflow Visualization

Caption: A standard workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each method provides orthogonal data, creating a self-validating system for quality assurance.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. The aromatic protons will appear as distinct multiplets, and the amide proton (N-H) will typically be a broad singlet.

-

¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbon and the carbons bonded to halogens will have characteristic chemical shifts.

-

¹⁹F NMR: This is particularly crucial for fluorinated compounds. It will show distinct signals for the -CF₃ group and the fluorine atom on the aromatic ring, confirming their presence and electronic environment.

-

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound.[2] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing definitive evidence of its presence.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1700 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A single sharp peak on the chromatogram indicates a high-purity sample.

Analytical Workflow Visualization

Caption: A typical analytical workflow for validating the structure and purity of the target compound.

Applications in Drug Discovery and Chemical Biology

While specific applications for this compound are not extensively documented in publicly available literature, its structure is highly relevant to medicinal chemistry. Halogenated phenyl rings and trifluoroacetyl groups are common motifs in modern pharmaceuticals.

-

Pharmaceutical Intermediates: This compound serves as a key building block. The trifluoroacetamide group can act as a protecting group for the aniline or be hydrolyzed to reveal the free amine for further elaboration into more complex molecules.[2]

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme. The specific halogenation pattern of this molecule can be exploited to achieve selective binding and improved pharmacokinetic properties. For instance, related N-phenylacetamide structures are being investigated as potent inhibitors of targets like Aurora Kinase B.[3]

-

Bioactive Compound Development: The introduction of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. This strategy is widely used in drug design to improve the half-life and overall efficacy of drug candidates.[4] The lipophilicity conferred by the halogens can also improve membrane permeability.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount.

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]

-

Toxicity: Specific toxicological data is limited. However, compounds of this class may cause skin and eye irritation.[5] Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other advanced materials. Its synthesis is straightforward, relying on fundamental principles of organic chemistry, and its purity can be rigorously assessed through standard analytical techniques. The unique combination of halogen substituents makes it an attractive starting material for medicinal chemists seeking to fine-tune the properties of lead compounds in drug discovery programs.

References

-

National Center for Biotechnology Information. N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide. PubChem Compound Summary for CID 9830. Available from: [Link]

-

National Center for Biotechnology Information. N-(3-Chloro-4-fluorophenyl)acetamide. PubChem Compound Summary for CID 589188. Available from: [Link]

-

ChemBK. Acetamide, N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoro-. Available from: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

-

MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetamide [synhet.com]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of Trifluoroacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoroacetyl group (CF₃CO-), in particular, imparts unique characteristics to amines and peptides through the formation of trifluoroacetamide linkages. A thorough understanding of the thermochemical properties of these derivatives is paramount for predicting their stability, reactivity, and behavior in biological systems. This guide provides a comprehensive overview of the key thermochemical parameters of trifluoroacetamide derivatives, including their enthalpies of formation, bond dissociation energies, and gas-phase acidities. We delve into the experimental and computational methodologies used to determine these properties, offering insights into the practical aspects and theoretical underpinnings of these techniques. Furthermore, we explore the profound influence of the trifluoroacetyl group on the energetic landscape of the amide bond, providing a framework for the rational design of novel molecules with tailored properties.

Introduction: The Significance of the Trifluoroacetyl Group in Molecular Design

The trifluoroacetyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, significantly influences the electron density distribution within a molecule. This, in turn, affects bond strengths, acidity, and overall stability. In the context of drug development, the incorporation of a trifluoroacetyl moiety can enhance metabolic stability by blocking sites susceptible to enzymatic degradation[1][2]. Moreover, the lipophilicity imparted by the trifluoromethyl group can improve membrane permeability and bioavailability.

From a synthetic perspective, the trifluoroacetyl group serves as a valuable protecting group for amines due to the stability of the resulting trifluoroacetamide bond under various reaction conditions and its susceptibility to cleavage under specific, mild protocols[3]. The thermochemical stability of this bond is a key factor in its utility. This guide will provide the foundational knowledge required to understand and predict the energetic consequences of introducing a trifluoroacetyl group into organic molecules.

Core Thermochemical Properties of Trifluoroacetamide Derivatives

A molecule's thermochemical properties govern its stability and reactivity. For trifluoroacetamide derivatives, the most critical parameters are the enthalpy of formation, which defines the compound's intrinsic stability, and the bond dissociation energies of key bonds, which dictate the energy required to initiate chemical transformations.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of a compound is the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability. While experimental data for a wide range of trifluoroacetamide derivatives are scarce, the enthalpy of formation of the parent compound, trifluoroacetamide (CF₃CONH₂), has been studied.

Table 1: Thermochemical Data for Trifluoroacetamide

| Property | Value | Method | Reference |

| Molar Enthalpy of Fusion | 11.496 ± 0.007 kJ·mol⁻¹ | Adiabatic Calorimetry | [4] |

| Molar Enthalpy of Solid-Solid Phase Transition | 5.576 ± 0.004 kJ·mol⁻¹ | Adiabatic Calorimetry | [4] |

| Molar Enthalpy of Liquid Crystal to Isotropic Liquid Transition | 1.340 ± 0.005 kJ·mol⁻¹ | Adiabatic Calorimetry | [4] |

The scarcity of experimental data for derivatives necessitates the use of computational methods to estimate their enthalpies of formation. High-level quantum chemical calculations, such as G4MP2 theory, can provide accurate predictions of these values[5][6][7][8][9].

Bond Dissociation Energies (BDEs)

Bond dissociation energy is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. It is a direct measure of bond strength and a critical parameter for predicting the course of chemical reactions, particularly those involving radical intermediates. For trifluoroacetamide derivatives, the C-N and N-H bond dissociation energies are of particular interest.

The electron-withdrawing nature of the trifluoroacetyl group is expected to influence the strength of the adjacent C-N and N-H bonds. While specific experimental BDE values for a series of trifluoroacetamide derivatives are not widely reported, computational studies on related amide systems provide valuable insights[4]. It is generally observed that electron-withdrawing groups on the acyl carbon of an amide can influence the N-H bond dissociation energy[4].

Table 2: Representative Bond Dissociation Energies (General Values)

| Bond | Typical BDE (kJ/mol) |

| C-N (in amides) | 305 |

| N-H (in amides) | ~440 |

| C-C | 346 |

| C-F | 485 |

Source:[10]. These are general values and will vary depending on the specific molecular structure.

The high C-F bond energy contributes to the overall stability of the trifluoromethyl group. The influence of the CF₃CO- group on the C-N and N-H BDEs in specific trifluoroacetamide derivatives can be accurately predicted using computational methods like G4MP2[5][6][7][8][9].

Gas-Phase Acidity

Gas-phase acidity is the Gibbs free energy change for the deprotonation of a molecule in the gas phase. It provides a measure of the intrinsic acidity of a compound, free from solvent effects. The N-H proton of primary and secondary trifluoroacetamides is acidic, and its acidity is significantly enhanced by the strong electron-withdrawing trifluoroacetyl group. This increased acidity can be rationalized by the stabilization of the resulting conjugate base through inductive effects and resonance delocalization of the negative charge onto the carbonyl oxygen and the trifluoromethyl group.

While experimental gas-phase acidity data for a wide range of trifluoroacetamide derivatives are limited, the trend of increasing acidity with electron-withdrawing substituents is well-established for other classes of organic compounds, including substituted benzoic acids[11][12][13]. The gas-phase acidity of trifluoroacetic acid itself is significantly higher than that of acetic acid, highlighting the potent electronic effect of the CF₃ group[14]. This effect is expected to be mirrored in the corresponding amides.

Methodologies for Determining Thermochemical Properties

The determination of accurate thermochemical data relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Techniques

Combustion calorimetry is a primary technique for determining the enthalpy of formation of organic compounds. For organofluorine compounds, this technique requires specialized procedures to handle the corrosive products of combustion, such as hydrogen fluoride (HF)[15][16][17][18][19].

Experimental Protocol: Rotating-Bomb Combustion Calorimetry for Organofluorine Compounds

-

Sample Preparation: A precisely weighed pellet of the solid trifluoroacetamide derivative is placed in a combustion crucible. For volatile liquids, the sample is encapsulated in a combustible ampoule.

-

Bomb Preparation: The crucible is placed inside a specialized rotating-bomb calorimeter. A small amount of water is added to the bomb to dissolve the HF produced during combustion. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Combustion: The sample is ignited electrically. The bomb is rotated during and after combustion to ensure complete reaction and dissolution of the gaseous products in the water.

-

Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision using a platinum resistance thermometer.

-

Analysis of Products: The contents of the bomb are carefully analyzed to determine the completeness of combustion and to quantify the amounts of carbon dioxide, nitric acid (from residual nitrogen), and hydrofluoric acid formed.

-

Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The enthalpy of formation is then derived using Hess's law.

Caption: Workflow for Combustion Calorimetry.

Photoacoustic calorimetry is a powerful technique for measuring bond dissociation energies in solution. It relies on the photoacoustic effect, where the absorption of light by a molecule leads to the generation of a sound wave.

Experimental Protocol: Photoacoustic Calorimetry for BDE Determination

-

Sample Preparation: A solution of the trifluoroacetamide derivative and a photosensitizer in a suitable solvent is prepared.

-

Laser Excitation: The solution is irradiated with a short laser pulse of known energy. The photosensitizer absorbs the light and initiates a reaction, such as hydrogen abstraction, which leads to the cleavage of the bond of interest.

-

Acoustic Wave Detection: The heat released during the non-radiative decay processes following the photochemical reaction generates a pressure wave (sound) that propagates through the solution. This acoustic wave is detected by a sensitive microphone or piezoelectric transducer.

-

Signal Analysis: The amplitude of the photoacoustic signal is proportional to the amount of heat released. By comparing the signal from the sample with that from a calorimetric reference (a compound that releases all the absorbed energy as heat), the enthalpy of the photochemical reaction can be determined.

-

BDE Calculation: The bond dissociation energy is then calculated from the reaction enthalpy and the known thermochemical data of the other species involved in the reaction.

Caption: Tandem Mass Spectrometry Workflow.

Computational Methods

High-level ab initio and density functional theory (DFT) calculations are indispensable tools for obtaining accurate thermochemical data, especially for compounds where experimental measurements are challenging.

Gaussian-n (Gn) theories, such as G4 and G4MP2, are composite methods that approximate a very high-level calculation by a series of lower-level calculations with additive corrections.[5][6][7][8][9] These methods are capable of predicting enthalpies of formation with "chemical accuracy" (typically within ± 1 kcal/mol).

Computational Protocol: G4MP2 Calculation of Enthalpy of Formation

-

Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(2df,p) level of theory.

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP4, CCSD(T)) with larger basis sets.

-

Extrapolation and Corrections: The energies are extrapolated to the complete basis set limit, and several empirical and non-empirical corrections are added to account for remaining deficiencies in the calculations.

-

Enthalpy of Formation Calculation: The total atomization energy is calculated, and from this, the gas-phase enthalpy of formation at 0 K is determined. This is then corrected to 298.15 K using the calculated thermal corrections.

Caption: G4MP2 Computational Workflow.

The Influence of the Trifluoroacetyl Group on Amide Thermochemistry

The trifluoroacetyl group exerts a profound influence on the thermochemical properties of the amide linkage through a combination of inductive and resonance effects.

-

Increased Acidity: As previously discussed, the strong inductive electron withdrawal by the CF₃ group significantly increases the acidity of the N-H proton.

-

Amide Bond Strength: The electron-withdrawing nature of the trifluoroacetyl group can affect the resonance stabilization of the amide bond. This can potentially influence the C-N bond strength and the rotational barrier around the C-N bond.

-

Conformational Preferences: The steric bulk and electrostatic properties of the trifluoroacetyl group can influence the conformational equilibrium (E/Z isomerism) of N-substituted trifluoroacetamides.[20]

These effects are critical in the context of peptide and protein chemistry, where the introduction of a trifluoroacetyl group can alter the local conformation and stability of the polypeptide chain.[10][17][21][22][23]

Conclusion

The thermochemical properties of trifluoroacetamide derivatives are of fundamental importance for their application in medicinal chemistry, materials science, and organic synthesis. This guide has provided an overview of the key thermochemical parameters, the experimental and computational methods used for their determination, and the underlying principles governing the influence of the trifluoroacetyl group. While a comprehensive experimental dataset for a wide range of derivatives is still lacking, the continued development of high-accuracy computational methods provides a powerful tool for predicting these crucial properties. A deeper understanding of the thermochemistry of these fascinating molecules will undoubtedly pave the way for the design of new functional materials and therapeutic agents with enhanced properties.

References

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. (2023). ACS Publications. [Link]

-

Trifluoroacetamides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2021). PubMed Central. [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. (2002). ResearchGate. [Link]

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (1981). PubMed. [Link]

-

Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. (1962). ACS Publications. [Link]

-

N,N-Dimethylacetamide - the NIST WebBook. (n.d.). NIST WebBook. [Link]

-

Trifluoroacetic acid - the NIST WebBook. (n.d.). NIST WebBook. [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed Central. [Link]

-

A G4MP2 Method with G4-like Accuracy and Implications for Machine Learning. (2022). ACS Publications. [Link]

-

Evaluation of N–H bond dissociation energies in some amides using ab initio and density functional methods. (2005). ResearchGate. [Link]

-

Journal of Chemical Education. (n.d.). ACS Publications. [Link]

-

20.5: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

-

Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. (1954). PubMed Central. [Link]

-

(PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016). ResearchGate. [Link]

-

The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. (n.d.). University of Bath's research portal. [Link]

-

Accurate quantum chemical energies for 133 000 organic molecules. (2017). PubMed Central. [Link]

-

Application and Working Process of Tandem Mass Spectrometry. (n.d.). Longdom Publishing. [Link]

-

Fluorine bomb calorimetry. (n.d.). SciSpace. [Link]

- KR101083935B1 - Trifluoroacetylation for amines. (n.d.).

-

Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (n.d.). Scholar Commons. [Link]

-

Lability of N-alkylated peptides towards TFA cleavage. (1996). PubMed. [Link]

-

Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. (2000). ResearchGate. [Link]

-

2,2,2-Trifluoro-N,N-dimethylacetamide. (n.d.). PubChem. [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). ResearchGate. [Link]

-

Common Bond Energies (D). (n.d.). Wired Chemist. [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2014). MDPI. [Link]

-

Surface and Calorimetric Behavior of N,N-Dimethylacetamide with n-Alkanols or 2-Alkanols. (2022). ACS Publications. [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. [Link]

-

THERMOCHEMISTRY OF ORGANIC FLUORINE COMPOUNDS AND CARBON COMPOUNDS OF METALS BY ROTATING-BOMB CALORIMETRY*. (n.d.). Pure and Applied Chemistry. [Link]

-

Quantum Chemically Informed Machine Learning: Prediction of Energies of Organic Molecules with 10 to 14 Non-Hydrogen Atoms. (n.d.). OSTI.GOV. [Link]

-

N,O-Bis(trifluoroacetyl)hydroxylamine as a useful electrophilic nitrogen source. (1999). PubMed. [Link]

-

an overview of tandem mass spectrometry methods and approaches. Corey Broeckling CSU ARC. (2021). YouTube. [Link]

-

Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. (n.d.). ChemRxiv. [Link]

-

Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. (1954). PubMed Central. [Link]

-

20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. [Link]

-

Theoretical Investigation of Bond Dissociation Energies of exo-Polyhedral B–H and B–F Bonds of closo-Borate Anions [BnHn−1X]2− (n = 6, 10, 12; X = H, F). (2024). MDPI. [Link]

-

Accurate quantum chemical energies for 133 000 organic molecules. (2017). RSC Publishing. [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020). YouTube. [Link]

-

Trifluoroethylation reactions of secondary amines. Isolated yields... (n.d.). ResearchGate. [Link]

-

Accurate quantum chemical energies for 133 000 organic molecules. (2019). ResearchGate. [Link]

-

Quickly Understand Tandem Mass Spectrometry (MS/MS). (2022). YouTube. [Link]

-

Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017). NIH. [Link]

-

Mass Spectrometry-Based Thermal Shift Assay for ProteinrLigand Binding Analysis. (n.d.). DukeSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Trifluoroacetamides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Accurate quantum chemical energies for 133 000 organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Accurate quantum chemical energies for 133 000 organic molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Amino-acids and peptides. Part XXXVII. Trifluoroacetylation during the coupling of t-butoxycarbonylamino-acids with peptide esters in the presence of trifluoroacetate anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Trifluoroacetic acid [webbook.nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. publications.iupac.org [publications.iupac.org]

- 18. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

- 22. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to the Derivatives and Analogs of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide

The this compound core represents a confluence of privileged structural motifs in modern drug discovery. The 3-chloro-4-fluorophenyl group is a common feature in targeted therapies, particularly kinase inhibitors, where it often serves as a key interaction domain within ATP-binding pockets. The trifluoroacetamide moiety is not merely a passive linker; its strong electron-withdrawing nature significantly modulates the physicochemical properties of the parent aniline, influencing its pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, known analogs, structure-activity relationships (SAR), and experimental protocols associated with this versatile chemical scaffold, intended for researchers and scientists in the field of drug development.

Core Scaffold Analysis and Synthetic Strategy

The target molecule, this compound, is typically synthesized via a direct acylation of 3-chloro-4-fluoroaniline.[1] The choice of the acylating agent and reaction conditions is critical to ensure high yield and purity, avoiding side reactions. The trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity through specific fluorine-protein interactions.

General Synthetic Workflow

The synthesis of analogs generally follows a convergent approach where the substituted aniline core is coupled with a variety of carboxylic acid derivatives or their activated forms. This allows for rapid diversification of the "right-hand" side of the molecule.

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide as a Potential Deubiquitinase Inhibitor

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, a compound with potential inhibitory activity against deubiquitinating enzymes (DUBs). DUBs are a class of proteases that regulate the ubiquitin-proteasome system and have emerged as significant targets in drug discovery, particularly in oncology. This guide details the rationale and protocols for a multi-step screening cascade, beginning with a primary biochemical assay to identify potential inhibitors, followed by orthogonal and cell-based assays for hit confirmation and validation. The methodologies are designed to be robust, reproducible, and scalable for large-scale screening campaigns.

Introduction: The Rationale for Targeting Deubiquitinases

The post-translational modification of proteins with ubiquitin is a tightly regulated process that governs a multitude of cellular functions, including protein degradation, DNA repair, and signal transduction. Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby counteracting the effects of ubiquitination. Dysregulation of DUB activity has been implicated in the pathophysiology of numerous human diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the development of small molecule inhibitors of DUBs has become an area of intense research in modern drug discovery.[1][2][3]

This compound represents a chemical scaffold with features commonly found in enzyme inhibitors, including a halogenated phenyl ring and an acetamide group. While the specific biological targets of this compound are not extensively documented, its structure warrants investigation as a potential modulator of enzymatic activity. This application note outlines a strategic HTS workflow to assess the inhibitory potential of this compound against a representative deubiquitinase, hereafter referred to as "DUB-X."

High-Throughput Screening Workflow

A robust HTS cascade is essential for the identification and validation of true-positive hits while minimizing false positives. The proposed workflow for screening this compound and other library compounds is a multi-stage process.

Figure 2: Principle of the Fluorescence Polarization Competition Assay.

-

Reagent Preparation:

-

Prepare serial dilutions of the hit compounds in assay buffer containing a constant concentration of DUB-X.

-

Prepare a solution of the fluorescent ubiquitin tracer in assay buffer.

-

-

Assay Procedure:

-

In a 384-well black plate, add 10 µL of the compound/enzyme mixture.

-

Add 10 µL of the fluorescent tracer solution to all wells.

-

Incubate the plate for a predetermined time to reach binding equilibrium.

-

-

Detection:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters.

-

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assays for Biological Relevance

Demonstrating the activity of a compound in a cellular context is a critical step in the drug discovery process. [4][5][6]

Cell Viability Assay

A cell viability assay is essential to determine if the observed inhibition is due to specific targeting of DUB-X or general cytotoxicity. The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells.

-

Cell Seeding:

-

Seed a cancer cell line known to be sensitive to the ubiquitin-proteasome pathway into a 96-well plate at an appropriate density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

-

WST-1 Assay:

-

Add WST-1 reagent to each well and incubate for 1-4 hours. * Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Calculate the percentage of cell viability relative to DMSO-treated control cells.

-

Determine the concentration of the compound that causes 50% reduction in cell viability (CC50).

Data Summary and Interpretation

The following table provides a hypothetical summary of the data that would be generated for a promising hit compound like this compound.

| Assay | Parameter | Result | Interpretation |

| Primary Screen | % Inhibition @ 10 µM | 85% | Potent inhibitor of DUB-X activity. |

| Dose-Response | IC50 (Ub-AMC) | 1.2 µM | Confirmed inhibitory activity with good potency. |

| Orthogonal Assay | IC50 (FP) | 1.5 µM | Activity confirmed in an independent assay format, reducing the likelihood of artifacts. |

| Cell Viability | CC50 | > 50 µM | The compound is not generally cytotoxic at concentrations where it inhibits DUB-X. |

Conclusion

The systematic approach detailed in this application note provides a robust framework for the high-throughput screening and characterization of this compound as a potential inhibitor of deubiquitinating enzymes. By employing a combination of biochemical and cell-based assays, researchers can confidently identify and validate novel DUB inhibitors for further development as therapeutic agents.

References

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025).

- N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetamide - SynHet.

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres.

- High-throughput screening of functional deubiquitinating enzymes in autophagy - PMC.

- A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed.

- AlphaLISA assay development guide - Revvity.

- Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors - BMG Labtech.

- Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.

- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide - PMC - NIH.

- Cell-based assays in high-throughput mode (HTS) - BioTechnologia.

- Assay Systems for Profiling Deubiquitinating Activity - MDPI.

- Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed.

- Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PubMed.

- Establishing and optimizing a fluorescence polarization assay - Molecular Devices.

- WST-1 Assay: principles, protocol & best practices for cell viability - Abcam.

- Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC - NIH.

- Fluorescence Polarization Detection | BMG LABTECH.

- N-(3-chlorophenyl)-2,2,2-trifluoroacetamide | C8H5ClF3NO | CID 532127 - PubChem.

- The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH.

- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.

- N-(3-Chloro-4-fluorophenyl)acetamide - PMC - NIH.

- FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience.

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks.

- AlphaLISA and AlphaScreen No-wash Assays - Revvity.

- A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC - NIH.

- High-throughput screening of functional deubiquitinating enzymes in autophagy.

- An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PubMed.

Sources

- 1. High-throughput screening of functional deubiquitinating enzymes in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotechnologia-journal.org [biotechnologia-journal.org]

- 6. lifescienceglobal.com [lifescienceglobal.com]

Application Notes and Protocols: N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide as a Novel Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide as a ligand in coordination chemistry. While the coordination chemistry of this specific ligand is largely unexplored in current literature, this guide offers detailed, field-proven protocols for its synthesis and subsequent complexation with metal ions. By drawing parallels with structurally similar N-aryl amides and fluorinated molecules, we elucidate its potential coordination modes and propose applications in catalysis and medicinal chemistry. This guide is intended to serve as a foundational resource for researchers venturing into the study of this novel ligand and its metallic complexes.

Introduction: Rationale and Potential

N-aryl amides are a well-established class of ligands in coordination chemistry, valued for their robust coordination abilities.[1] The introduction of fluorine atoms into a ligand framework can significantly modulate the electronic properties of the resulting metal complex, influencing its stability, reactivity, and catalytic activity.[2][3][4][5] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can enhance the thermal stability of molecules.[6]

This compound combines the features of an N-aryl amide with multiple fluorine substituents. This unique combination suggests its potential to form stable and catalytically active metal complexes. The electron-withdrawing nature of the trifluoroacetamide group and the halogenated phenyl ring is expected to influence the electron density at the coordinating atoms, thereby tuning the properties of the metal center. This guide provides a roadmap for the exploration of this promising, yet understudied, ligand.

Synthesis of this compound

The synthesis of N-aryl amides is typically achieved through the acylation of the corresponding aniline.[7] A common and efficient method for the synthesis of trifluoroacetamides involves the reaction of an aniline with trifluoroacetic anhydride.[8]

Synthesis Workflow

Caption: Workflow for the synthesis of the title ligand.

Detailed Protocol

Materials:

-

4-chloro-3-fluoroaniline

-

Trifluoroacetic anhydride

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add dry pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.

-

Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry: A Prospective Analysis

While specific complexes of this compound are not yet reported, the coordination behavior of similar amide-containing ligands provides a strong basis for prediction.

Potential Coordination Modes

Amide ligands can coordinate to metal centers in several ways. The most common modes involve the carbonyl oxygen, which acts as a Lewis base.[1] Deprotonation of the amide nitrogen can lead to N-coordination, and in some cases, the ligand can act as a bidentate ligand, coordinating through both the oxygen and nitrogen atoms.[9]

Caption: Predicted coordination modes of the ligand.

The presence of the electron-withdrawing trifluoromethyl group is expected to decrease the basicity of both the carbonyl oxygen and the amide nitrogen, which will influence the stability and reactivity of the resulting metal complexes.

General Protocol for Metal Complex Synthesis

The synthesis of metal-amide complexes can be achieved through several general routes, most commonly by reacting a metal halide with the ligand.

Materials:

-

This compound (the ligand)

-

A suitable metal precursor (e.g., CuCl₂, Ni(OAc)₂, PdCl₂)

-

Anhydrous solvent (e.g., THF, acetonitrile, ethanol)

-

A base (optional, for deprotonation, e.g., NaH, KOtBu)

Procedure:

-

Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve the ligand (1-3 equivalents) in the chosen anhydrous solvent.

-

Addition of Metal Precursor: In a separate Schlenk flask, dissolve the metal precursor (1 equivalent) in the same anhydrous solvent.

-

Complexation Reaction: Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.

-

Deprotonation (if required): For N-coordination or chelation, a strong, non-nucleophilic base can be added to deprotonate the amide nitrogen.

-

Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate the formation of the complex. The product can be isolated by filtration, or if soluble, by removal of the solvent under reduced pressure.

-

Purification: The crude complex can be purified by recrystallization from a suitable solvent system.

Self-Validation: The successful formation of the complex should be confirmed by a suite of analytical techniques.

Characterization of Metal Complexes

A thorough characterization is essential to determine the structure and properties of the newly synthesized metal complexes.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Shift in the C=O stretching frequency upon coordination to the metal center. |

| ¹H, ¹³C, and ¹⁹F NMR Spectroscopy | Changes in the chemical shifts of the ligand upon coordination. Provides information on the coordination environment and the number of ligands bound to the metal.[10][11][12] |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.[13][14][15] |

| UV-Vis Spectroscopy | Information on the electronic transitions within the complex. |

| Elemental Analysis | Confirms the empirical formula of the complex. |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight. |

Potential Applications

The unique electronic properties imparted by the fluorinated substituents suggest several potential applications for metal complexes of this compound.

Homogeneous Catalysis

Fluorinated ligands are known to enhance the catalytic activity of metal complexes in various organic transformations.[2][3] The electron-withdrawing nature of the ligand can increase the Lewis acidity of the metal center, potentially enhancing its catalytic performance in reactions such as:

-

Cross-coupling reactions: The defluorinative arylation of trifluoroacetamides has been reported, suggesting the potential for related catalytic cycles.[16][17]

-

Lewis acid catalysis: The electron-deficient metal center could be an effective Lewis acid catalyst.

-

Oxidation catalysis: The stability of the ligand may allow for its use in oxidative environments.

Medicinal Chemistry and Drug Development

The incorporation of fluorine is a common strategy in drug design to improve metabolic stability and bioavailability.[4][5] Metal complexes are also being explored as therapeutic agents. Complexes of this ligand could be investigated for:

-

Anticancer activity: The ability of metal complexes to interact with biological macromolecules makes them promising candidates for anticancer drugs.

-

Enzyme inhibition: The specific geometry and electronic properties of the complexes could lead to targeted inhibition of enzymes.

Conclusion

This compound represents a novel and promising ligand for coordination chemistry. While its coordination behavior is yet to be experimentally determined, this guide provides a solid foundation for its synthesis, complexation, and characterization. The protocols and insights presented herein are designed to empower researchers to explore the full potential of this ligand and its metal complexes in the fields of catalysis, materials science, and medicinal chemistry.

References

-

Richter-Addo, G. B., & Al-mutlaq, F. A. (2019). Interactions of acetamide and acrylamide with heme models: Synthesis, infrared spectra, and solid state molecular structures of five- and six-coordinate ferric porphyrin derivatives. Journal of Inorganic Biochemistry, 194, 143–151. [Link]

-

Mkrtchyan, S., et al. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry, 88(4), 2138–2148. [Link]

-

Wikipedia contributors. (2023). Metal amides. In Wikipedia, The Free Encyclopedia. [Link]

-

Chen, W., et al. (2002). New approaches to fluorinated ligands and their application in catalysis. Tetrahedron, 58(15), 2977-2985. [Link]

-

LibreTexts. (2023). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

-

Espinal-Viguri, R., et al. (2021). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Catalysis, 11(15), 9476–9487. [Link]

-

U.S. National Library of Medicine. (n.d.). Catalysis for Fluorination and Trifluoromethylation. National Center for Biotechnology Information. [Link]

-

Mkrtchyan, S., et al. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. ACS Publications. [Link]

-

Carter, L. G., & Arnold, P. L. (2021). Characterizing metal binding sites in proteins with X-ray crystallography. Nature Protocols, 16(5), 2437–2465. [Link]

-

Vícha, J. (2014). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2021). Synthesis, Characterization and Study of Amide Ligand Type N 2 S 2 and Metal Complexes with Di Valance Manganese, Zinc and tri Valance Iron. Annals of R.S.C.B., 25(3), 8511-8520. [Link]

-

Hancock, R. D., & Martell, A. E. (1996). The Amide Oxygen Donor. Metal Ion Coordinating Properties of the Ligand Nitrilotriacetamide. A Thermodynamic and Crystallographic Study. Inorganic Chemistry, 35(23), 6749–6755. [Link]

-

Pérez-Villanueva, M., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 27(15), 4991. [Link]

-

Royal Society of Chemistry. (n.d.). Spotlight Collection: Fluorinated ligands. [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. [Link]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Google Patents. (n.d.). CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

-

Palacios, F., et al. (2007). (2-Aminoaryl)iminophosphoranes as Versatile Starting Materials for the Synthesis of 1-Aryl-2-trifluoromethylbenzimidazoles. The Journal of Organic Chemistry, 72(12), 4558–4564. [Link]

- Walter, M. D. (2018). Metal Amide Chemistry. John Wiley & Sons.

-

ResearchGate. (n.d.). Synthesis, characterization, and X-ray crystal structures of metal complexes with new Schiff-base ligands and their antibacterial activities. [Link]

-

ResearchGate. (n.d.). New coordination modes of iminodiacetamide type ligands in palladium(II) complexes: crystallographic and DFT studies. [Link]

-

ACS Publications. (n.d.). Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes. [Link]

-

ACS Publications. (n.d.). Linking the Character of the Metal–Ligand Bond to the Ligand NMR Shielding in Transition-Metal Complexes: NMR Contributions from Spin–Orbit Coupling. [Link]

-

ACS Publications. (n.d.). Solution Structures and Dynamics of Diamagnetic Lu– and Y–DOTAM/Fluoride Ternary Complexes: The Role of 19F-CEST in the Dete. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Catalysis of Anionic Amido Iron(II) Complexes. [Link]

Sources

- 1. Interactions of acetamide and acrylamide with heme models: Synthesis, infrared spectra, and solid state molecular structures of five- and six-coordinate ferric porphyrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]